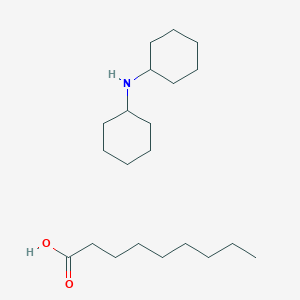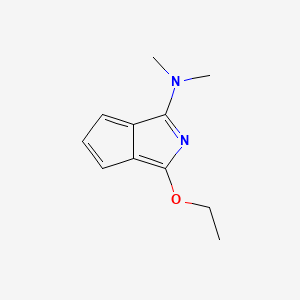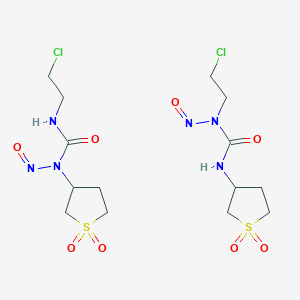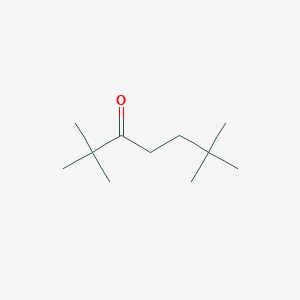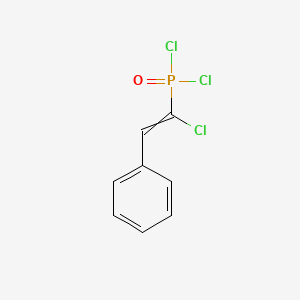
(1-Chloro-2-phenylethenyl)phosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloro-2-phenylethenyl)phosphonic dichloride is a chemical compound known for its unique structure and reactivity. It features a phosphonic dichloride group attached to a phenylethenyl moiety, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-phenylethenyl)phosphonic dichloride typically involves the reaction of phenylacetylene with phosphorus trichloride in the presence of a catalyst. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-2-phenylethenyl)phosphonic dichloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the chlorine atom with a nucleophile.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition reactions: The double bond in the phenylethenyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, hydrogen peroxide for oxidation, and hydrogen gas for reduction. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield (1-Hydroxy-2-phenylethenyl)phosphonic dichloride, while oxidation with hydrogen peroxide can produce (1-Chloro-2-phenylethenyl)phosphonic acid.
Scientific Research Applications
(1-Chloro-2-phenylethenyl)phosphonic dichloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (1-Chloro-2-phenylethenyl)phosphonic dichloride exerts its effects involves its interaction with molecular targets through its reactive phosphonic dichloride group. This group can form covalent bonds with nucleophiles, leading to various chemical transformations. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- (1-Chloro-2-phenylethenyl)phosphonic acid
- (1-Hydroxy-2-phenylethenyl)phosphonic dichloride
- Phenylphosphonic dichloride
Uniqueness
What sets (1-Chloro-2-phenylethenyl)phosphonic dichloride apart from similar compounds is its unique combination of a phenylethenyl group with a phosphonic dichloride moiety. This structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
51824-87-4 |
|---|---|
Molecular Formula |
C8H6Cl3OP |
Molecular Weight |
255.5 g/mol |
IUPAC Name |
(2-chloro-2-dichlorophosphorylethenyl)benzene |
InChI |
InChI=1S/C8H6Cl3OP/c9-8(13(10,11)12)6-7-4-2-1-3-5-7/h1-6H |
InChI Key |
UICUJXYKTRWIKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(P(=O)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]-](/img/structure/B14657186.png)
![[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14657190.png)
![2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14657192.png)

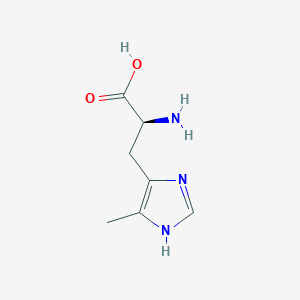
![3-[2-[(E,3Z)-3-[3,3-dimethyl-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-1-yl]propane-1-sulfonate;pyridine](/img/structure/B14657205.png)
